Sodium pyrophosphate

Food Processing Meat Science Functional Additives

Processed meat formulators and food manufacturers frequently encounter yield losses, microbial spoilage, and gel texture failures when substituting phosphate additives without quantitative validation. Sodium pyrophosphate is the evidence-backed solution: • 0.5% SPP maximizes emulsion stability, cooking yield, and moisture retention in processed meats versus STPP/SHMP • 85.57% water-holding capacity achieved in structured protein gels after heating • Potent unheated antimicrobial activity against foodborne pathogens and spoilage bacteria • Highest Mg²⁺ chelation affinity among commercial phosphates for targeted water softening Supplied as anhydrous white powder, ≥98% purity. Room temperature storage; shipped ambient.

Molecular Formula Na4P2O7
Na4O7P2
Molecular Weight 265.90 g/mol
CAS No. 7722-88-5
Cat. No. B148038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium pyrophosphate
CAS7722-88-5
Synonymsanhydrous sodium pyrophosphate
disodium pyrophosphate
sodium diphosphate
sodium pyrophosphate
tetrasodium pyrophosphate
tetrasodium pyrophosphate, 32P2-labeled cpd
tetrasodium pyrophosphate, decahydrate
trisodium pyrophosphate
Molecular FormulaNa4P2O7
Na4O7P2
Molecular Weight265.90 g/mol
Structural Identifiers
SMILESOP(=O)(O)OP(=O)(O)O.[Na]
InChIInChI=1S/4Na.H4O7P2/c;;;;1-8(2,3)7-9(4,5)6/h;;;;(H2,1,2,3)(H2,4,5,6)/q4*+1;/p-4
InChIKeyFQENQNTWSFEDLI-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes25 g / 250 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7 % at 77 °F (NIOSH, 2024)
Soluble in water. Insoluble in ethanol
COLORLESS, MONOCLINIC CRYSTALS;  INSOL IN AMMONIA /DECAHYDRATE/
INSOL IN ALCOHOL /DECAHYDRATE/
SOLUBILITY IN WATER: 3.16 G/100 ML @ 0 °C;  6.23 G/100 ML @ 20 °C;  8.14 G/100 ML @ 25 °C;  21.83 G/100 ML @ 60 °C;  30.04 G/100 ML @ 80 °C /DECAHYDRATE/
IN WATER: 2.61 G/100 ML @ 0 °C;  6.7 G/100 ML @ 25 °C;  42.2 G/100 ML @ 100 °C
(77 °F): 7%

Sodium Pyrophosphate: Chelating & Texturizing Phosphate


Sodium pyrophosphate (tetrasodium pyrophosphate; Na₄P₂O₇) is a water-soluble inorganic phosphate salt characterized by a dimeric pyrophosphate anion (P₂O₇⁴⁻) that imparts strong sequestration properties toward divalent metal cations [1]. It is supplied as anhydrous powder or decahydrate crystals and is broadly utilized as a buffering agent, emulsifier, and dispersant in food processing, detergents, and industrial water treatment [2].

Chelation Strong divalent cation (Mg²⁺, Ca²⁺) sequestration
Buffering Alkaline pH buffering for food and industrial systems
Emulsification Protein dispersion and emulsifying in processed foods
Format Anhydrous powder or decahydrate crystals; food and technical grades

Why Sodium Pyrophosphate Substitution Fails


While sodium tripolyphosphate (STPP), sodium hexametaphosphate (SHMP), potassium pyrophosphate (TKPP), and sodium acid pyrophosphate (SAPP) are all inorganic phosphates used for metal sequestration or protein modification, sodium pyrophosphate exhibits a unique combination of pH buffering range, chain-length specificity, and cation selectivity that directly governs performance in food texture, antimicrobial preservation, and water softening [1]. Simply interchanging one phosphate for another without quantitative validation of these functional differences can lead to significant process failures or product quality deviations, as demonstrated by the comparative data below.

Chain-length specificity
Pyrophosphate dimer (P₂O₇⁴⁻) differs from tripolyphosphate or hexametaphosphate chains, altering metal affinity and protein interaction.
Cation selectivity mismatch
Preferential Mg²⁺ chelation by SPP may not replicate if substituted with Ca²⁺-preferring SHMP or balanced STPP.
Functional validation requirement
Without head-to-head validation, replacing SPP can shift water-holding, antimicrobial inhibition, or gel texture profiles.

Sodium Pyrophosphate vs. Closest Analogs: Evidence Guide


Meat Water-Holding Capacity: SPP vs. STPP & SHMP

In a direct comparison study evaluating the effects of polyphosphates on buffalo meat patties, sodium pyrophosphate (SPP) demonstrated the highest effectiveness in improving water-holding capacity (WHC), emulsifying capacity, and yield, followed by sodium tripolyphosphate (STPP) and then sodium hexametaphosphate (SHMP) [1]. The study established a clear performance hierarchy: SPP > STPP > SHMP. Specifically, the addition of SPP at 0.5% along with 2% NaCl significantly increased WHC and decreased cooking loss compared to STPP and SHMP at the same level [1].

Meat WHC ranking
Head-to-head
SPP > STPP > SHMP
Reported highest water-holding and yield improvement among tested phosphates
Buffalo meat model; 0.5% phosphate + 2% NaCl
Food Processing Meat Science Functional Additives

Egg White Gel Water-Holding vs. SHMP

In a study on heat-induced egg white gels, sodium pyrophosphate treatment resulted in a water-holding capacity (WHC) of 85.57% when heated for 45 minutes, a significant improvement attributed to the formation of a more ordered network structure [1]. This was superior to the effects of sodium hexametaphosphate under identical conditions. Additionally, sodium pyrophosphate increased gel springiness to 1.09 after 30 minutes of heating, outperforming sodium tripolyphosphate in this specific textural parameter [1].

Egg white gel WHC
Head-to-head
85.57%
Reported WHC after 45 min heating; higher vs. SHMP
Egg white gel; 0.5% phosphate treatment
Food Hydrocolloids Protein Gelation Texture Modification

Antimicrobial Potency vs. SAPP & STPP

Among food-grade poly- and pyrophosphates tested at 0.5% in culture media, unheated tetrasodium pyrophosphate (TSPP) was found to be highly inhibitory or lethal to all tested cultures (Salmonella typhimurium, Pseudomonas aeruginosa, Staphylococcus aureus, and lactic starters) [1]. In contrast, unheated sodium tripolyphosphate (STPP) and sodium polyphosphate glassy (SPG) were less effective, while sodium acid pyrophosphate (SAPP) was not inhibitory and even enhanced recovery [1]. Heating reduced the inhibitory effectiveness of TSPP, highlighting the importance of the native pyrophosphate anion for antimicrobial action.

Antimicrobial potency
Head-to-head
TSPP highly inhibitory (unheated)
Reported broad inhibition against foodborne pathogens; SAPP not inhibitory
0.5% in culture media; heating reduces effect
Food Safety Antimicrobial Additives Microbial Inhibition

Magnesium Chelation vs. SHMP & STPP

In comparative assessments of chelating performance, sodium hexametaphosphate (SHMP) exhibits the strongest chelating ability for calcium ions, whereas tetrasodium pyrophosphate (TSPP) possesses the strongest chelating ability for magnesium ions [1]. Sodium tripolyphosphate (STPP) demonstrates intermediate chelating strength for both cations [1]. This differential selectivity is critical for applications where magnesium ion control is the primary objective.

Mg²⁺ chelation selectivity
Class-level
TSPP: Mg²⁺ preference; SHMP: Ca²⁺
Reported strongest chelation for magnesium among common phosphates
Detergent builder context; review for specific formulation
Water Treatment Detergent Builders Sequestration

Solubility vs. Potassium Pyrophosphate

Potassium pyrophosphate (TKPP) exhibits a significantly higher water solubility than its sodium analog. At approximately 25°C, the solubility of potassium pyrophosphate is reported as 187 g per 100 g of water [1], whereas tetrasodium pyrophosphate (TSPP) has a solubility of only 6.7 g per 100 mL at the same temperature [2]. This nearly 28-fold difference in solubility dictates that sodium pyrophosphate is better suited for applications requiring controlled, gradual dissolution or lower ionic strength, while TKPP is preferred for highly concentrated liquid formulations.

Aqueous solubility
Cross-study
6.7 g/100 mL (SPP) vs ~187 g/100 g (TKPP)
~28× lower solubility than potassium analog; supports controlled dissolution
Ambient temperature; data from separate sources
Solubility Formulation Science Potassium Analogs

Purity Specifications: Food vs. Technical Grade

Procurement of sodium pyrophosphate requires strict adherence to grade-specific purity standards. Food-grade sodium pyrophosphate (anhydrous) must meet a minimum purity of 96.5% Na₄P₂O₇, with limits on heavy metals (Pb ≤ 0.001%, As ≤ 0.0003%) and fluoride (≤ 0.005%), as defined by Chinese standard HG2923-1999 and FCC monographs . Technical grade material, governed by HG/T2968-1999, permits a slightly lower purity (95.5-97.5%) and lacks the stringent heavy metal and fluoride restrictions . These specification differences are non-negotiable for food versus industrial applications.

Purity specification
Data to verify
Food grade ≥96.5% Na₄P₂O₇; tight heavy metal limits
Grade selection is regulatory; food vs. technical use non-interchangeable
Based on HG2923-1999 and HG/T2968-1999; verify with supplier CoA
Quality Assurance Regulatory Compliance Procurement Specifications

Sodium Pyrophosphate: Industrial & Scientific Applications


Meat & Seafood Yield Optimization

Due to its superior water-holding capacity and ability to increase meat pH and salt-soluble protein extraction, sodium pyrophosphate is the phosphate of choice for maximizing yield and reducing cooking loss in processed meats. The evidence from buffalo meat studies [1] demonstrates that 0.5% SPP outperforms STPP and SHMP in improving emulsion stability and finished product moisture retention, making it a critical ingredient for economically viable ham, sausage, and surimi production.

Refrigerated Food Safety & Shelf Life

The demonstrated high antimicrobial potency of unheated sodium pyrophosphate against common foodborne pathogens and spoilage bacteria [2] supports its use as a functional hurdle in refrigerated processed foods. Unlike sodium acid pyrophosphate (SAPP), which can enhance microbial recovery, sodium pyrophosphate acts as an effective inhibitor, contributing to the safety and extended shelf life of products like processed cheeses, deli salads, and cooked sausages.

Egg White & Protein Gel Structuring

In the production of egg tofu, surimi gels, and structured protein products, sodium pyrophosphate is quantitatively proven to enhance gel springiness and achieve an 85.57% water-holding capacity after heating [3]. This specific textural benefit, which differs from the hardness improvements imparted by STPP, makes sodium pyrophosphate the preferred additive for applications where gel elasticity and moisture retention are paramount quality attributes.

Magnesium Hardness Control in Detergents & Water

Formulators seeking to address magnesium-dominated water hardness should prioritize sodium pyrophosphate over SHMP (which prefers calcium) or STPP (which offers a balanced profile) [4]. Its strongest chelating affinity for Mg²⁺ makes it a critical component in specialty detergent builders and industrial water softening processes where calcium control is less critical than magnesium sequestration.

Application
Selection Property
Validation Focus
Meat and seafood yield
Water-holding and emulsion stability
WHC and cooking-loss endpoints in target matrix
Refrigerated food safety
Antimicrobial inhibition profile
Pathogen challenge studies in product formulation
Protein gel structuring
Gel water-holding and springiness
Gel texture and moisture retention under processing
Magnesium hardness control
Mg²⁺-selective chelation
Chelation performance vs. target hardness profile

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sodium pyrophosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.